sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

Catalog No.
S004667
CAS No.
M.F
C14H14Cl2NNaO3
M. Wt
338.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cy...

Product Name

sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

IUPAC Name

sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

Molecular Formula

C14H14Cl2NNaO3

Molecular Weight

338.2 g/mol

InChI

InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t11-,12+;/m0./s1

InChI Key

ZFDOLOCYGVTGDQ-ZVWHLABXSA-M

SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]

Synonyms

cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]

Description

VU0155041 is a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4) with an EC50 value of 2.5 μM for glutamate response in a thallium flux assay. It is selective for mGluR4, exhibiting no effect on radioligand binding at 67 G protein-coupled receptors, ion channels, and transporters, and lacking antagonist activity at NMDA receptors in striatal medium spiny neurons at a concentration of 10 μM. In vivo, VU0155041 decreases catalepsy induced by haloperidol and reverses askinesias induced by reserpine in rat models of Parkinson’s disease. Chronic treatment with VU0155041 restores social behavior in the Oprm-/- mouse model of autism. It also increases the percentage of time spent in the open arms of the elevated plus maze, a measure of decreased anxiety, in mice.
VU 0155041 Sodium Salt is a positive allosteric modulator of group III mGlu4 receptor that provides functional neuprotection in 6-hydroxydopamine rat models with parkinson’s disease.
Potent, positive allosteric modulator/allosteric agonist at mGlu4 receptors (EC50 = 798 and 693 nM at human and rat mGlu4 receptors respectively). Active in in vivo models of Parkinson/'s disease following i.c.v. administration. 

VU 0155041 sodium salt is a chemical compound being studied for its potential therapeutic applications. Research suggests it acts as a modulator of metabotropic glutamate receptor 4 (mGlu4) []. Here's a breakdown of its key scientific research aspects:

Mechanism of Action

VU 0155041 sodium salt functions as a positive allosteric modulator (PAM) or allosteric agonist at mGlu4 receptors []. This means it binds to a site on the receptor protein distinct from the glutamate binding site, enhancing the receptor's response to glutamate, a major excitatory neurotransmitter in the brain []. Studies have shown VU 0155041 sodium salt to be potent, with an EC50 (concentration required for half-maximal effect) of 798 nM and 693 nM at human and rat mGlu4 receptors, respectively [].

Potential Applications

Research on VU 0155041 sodium salt is focused on its potential benefits in neurological disorders, particularly Parkinson's disease []. Studies in animal models suggest it may be active in improving symptoms associated with Parkinson's disease following intracerebroventricular (ICV) administration []. However, further research is needed to determine its efficacy and safety in humans.

Sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with a carboxylate group and a dichlorophenyl group. This compound belongs to the class of carboxylic acid derivatives and is notable for its potential applications in pharmaceuticals and biochemistry. The presence of the dichlorophenyl moiety contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Typical of carboxylic acids and their salts. Key reactions include:

  • Decarboxylation: Under certain conditions, the carboxylate group can be removed, leading to the formation of hydrocarbons. This process typically involves heating the sodium salt with soda lime, which facilitates the elimination of carbon dioxide and results in the corresponding hydrocarbon .
  • Acid-Base Reactions: The compound can react with strong acids to form the corresponding acid form, which may exhibit different solubility and reactivity profiles compared to its sodium salt form.
  • Nucleophilic Substitution: The carbonyl carbon of the carbamoyl group can be targeted by nucleophiles, leading to further functionalization of the compound.

The biological activity of sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is primarily linked to its ability to interact with various biological targets. Research indicates that similar compounds have demonstrated:

  • Antimicrobial Properties: Compounds with a similar structure have shown effectiveness against a range of bacteria and fungi.
  • Anti-inflammatory Effects: Some derivatives exhibit potential in reducing inflammation, making them candidates for therapeutic applications in conditions such as arthritis.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The synthesis of sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate typically involves several steps:

  • Formation of Cyclohexanecarboxylic Acid: The initial step often includes the synthesis of cyclohexanecarboxylic acid through oxidation or carboxylation reactions.
  • Carbamoylation: The cyclohexanecarboxylic acid is then reacted with 3,5-dichlorobenzenamine under suitable conditions to introduce the carbamoyl group.
  • Salification: Finally, the resulting carboxylic acid is treated with sodium hydroxide to form the sodium salt, yielding sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate .

Sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate has several potential applications:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development aimed at treating bacterial infections or inflammatory diseases.
  • Biochemical Research: The compound can be utilized as a biochemical tool for studying enzyme mechanisms or metabolic pathways due to its ability to inhibit specific enzymes.

Interaction studies involving sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To assess its biological activity against cultured cells or microorganisms.

Several compounds share structural similarities with sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Sodium CyclohexanecarboxylateC₇H₁₁NaO₂Simple carboxylic acid derivative; lacks additional functional groups.
4-Aminocyclohexane-1-carboxylic AcidC₇H₁₃NO₂Contains an amino group; used in peptide synthesis.
3-(4-Chlorophenyl)propanoic AcidC₉H₉ClO₂Aromatic substitution differs; used in anti-inflammatory drugs.

The presence of both the dichlorophenyl and carbamoyl groups in sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate distinguishes it from these compounds by potentially enhancing its biological activity and specificity toward certain targets.

This compound's unique combination of structural features positions it as a promising candidate for further research and development in medicinal chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

337.0248430 g/mol

Monoisotopic Mass

337.0248430 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-04-14

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